Scientific Field: Oncology, specifically Breast Cancer Brain Metastases.
Summary of the Application: GDC-0084, a brain penetrant, dual PI3K/mTOR inhibitor, has shown promising activity in preclinical models of glioblastoma.
Methods of Application: The efficacy of GDC-0084 was evaluated in PIK3CA-mutant and PIK3CA wild-type breast cancer cell lines and the isogenic pairs of PIK3CA wild-type and mutant (H1047R/+) MCF10A cells in vitro.
Results or Outcomes: In vitro, GDC-0084 considerably decreased cell viability, induced apoptosis, and inhibited phosphorylation of Akt and p70 S6 kinase in a dose-dependent manner in PIK3CA-mutant breast cancer brain metastatic cell lines.
Scientific Field: Neuro-Oncology, specifically High-Grade Glioma.
Summary of the Application: GDC-0084 is an oral, brain-penetrant small-molecule inhibitor of PI3K and mTOR.
Methods of Application: GDC-0084 was administered orally, once daily, to evaluate safety, pharmacokinetics (PK), and activity.
Results or Outcomes: GDC-0084 demonstrated classic PI3K/mTOR–inhibitor related toxicities.
Scientific Field: Oncology, specifically PI3K Inhibition.
Summary of the Application: GDC-0084 is a brain penetrant inhibitor of PI3K and mTOR.
Results or Outcomes: The studies resulted in the identification of GDC-0084, a brain-penetrant inhibitor of PI3K with desirable metabolic stability suitable for clinical study.
Scientific Field: Oncology, specifically HER2-positive Breast Cancer.
Summary of the Application: Researchers are studying GDC-0084 plus trastuzumab in patients with HER2-positive breast cancer and brain metastases.